Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
Overview
Description
Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a tetrahydro ring and an ethyl acetate group.
Preparation Methods
The synthesis of Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Chemical Reactions Analysis
Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is used as a building block for the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and is used in the development of molecular sensors and self-assembly systems.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects. In cancer cells, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate can be compared with other similar compounds, such as:
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanol: This compound has a similar naphthyridine core but with an ethanol group instead of an ethyl acetate group.
5,6,7,8-Tetrahydro-2-naphthoic acid: This compound features a carboxylic acid group instead of an ethyl acetate group.
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound has a hydroxyl group attached to the naphthyridine core.
Properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h5-6H,2-4,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGQBVVLZDCQOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(CCCN2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704386 | |
Record name | Ethyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721920-80-5 | |
Record name | Ethyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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